Ibuprofen-13C,d3

Description

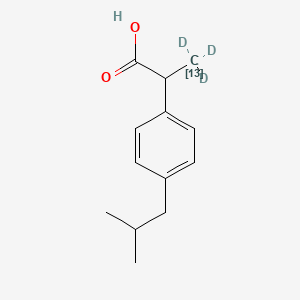

Structure

3D Structure

Properties

CAS No. |

1261394-40-4 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

210.29 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl](313C)propanoic acid |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3+1D3 |

InChI Key |

HEFNNWSXXWATRW-LBDFIVMYSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ibuprofen-13C,d3 synthesis and purification process

An In-Depth Technical Guide to the Synthesis and Purification of Ibuprofen-13C,d3

Introduction

Ibuprofen, 2-(4-(2-methylpropyl)phenyl)propanoic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1] Isotopically labeled analogs of pharmaceutical compounds are indispensable tools in drug development and clinical research. This compound is a stable isotope-labeled version of ibuprofen, incorporating one carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS), such as therapeutic drug monitoring and pharmacokinetic analyses.[1][2] The heavy isotopes do not alter the chemical properties of the molecule but allow for its differentiation from the unlabeled drug, ensuring accurate quantification in complex biological matrices.

This technical guide provides a detailed overview of a plausible synthetic route and a robust purification process for this compound, intended for researchers and professionals in drug development and chemical synthesis.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from a readily available starting material, 4-isobutylphenylacetic acid. The proposed two-step route involves the introduction of the isotopically labeled methyl group onto the α-carbon of the acid side chain. The key labeling reagent is methyl-13C,d3 iodide.

Synthetic Pathway

The overall synthetic scheme is depicted below. The process begins with the esterification of 4-isobutylphenylacetic acid, followed by deprotonation and subsequent alkylation with the isotopically labeled methyl iodide. The final step is the hydrolysis of the ester to yield the target molecule.

Experimental Protocols

Step 1: Esterification of 4-Isobutylphenylacetic Acid

-

Reaction Setup: To a solution of 4-isobutylphenylacetic acid (1.0 eq) in methanol (5 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude Methyl 2-(4-isobutylphenyl)acetate, which can often be used in the next step without further purification.

Step 2: α-Alkylation and Hydrolysis

-

Reaction Setup: Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry tetrahydrofuran (THF) and cool it to -78 °C under a nitrogen atmosphere.

-

Deprotonation: Add a solution of Methyl 2-(4-isobutylphenyl)acetate (1.0 eq) in dry THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

-

Alkylation: Add Methyl-13C,d3 Iodide (¹³CD₃I) (1.05 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by adding a solution of potassium hydroxide (3.0 eq) in a methanol/water (2:1) mixture. Heat the mixture to 50 °C for 3 hours to facilitate ester hydrolysis.

-

Workup and Isolation: After cooling, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to a pH of ~2 with cold 2M hydrochloric acid, leading to the precipitation of the crude product.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Synthesis Data

The following table summarizes the typical quantities and expected yields for the synthesis.

| Parameter | Value | Notes |

| Starting Material | 4-Isobutylphenylacetic Acid | - |

| Labeling Reagent | Methyl-13C,d3 Iodide (¹³CD₃I) | Purity >98 atom % ¹³C; >98 atom % D |

| Molar Ratio (Step 2) | Ester : LDA : ¹³CD₃I | 1 : 1.1 : 1.05 |

| Overall Yield (Expected) | 65-75% | Based on similar laboratory scale syntheses. |

| Crude Purity (Expected) | ~90% | Determined by HPLC or ¹H-NMR analysis. |

Purification of this compound

Purification of the crude product is critical to ensure its suitability as an analytical standard. The primary methods for purifying ibuprofen are crystallization and preparative liquid chromatography.[3] Crystallization from a hydrocarbon solvent is a highly effective and scalable method.[4][5]

Purification Workflow

The purification process involves dissolving the crude product, washing away water-soluble impurities, crystallizing the product from a suitable solvent system, and finally, isolating and drying the pure crystals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Discover a method for the preparative purification of Ibuprofen | Separation Science [sepscience.com]

- 4. EP0474509A2 - Method for purification of ibuprofen comprising mixtures - Google Patents [patents.google.com]

- 5. US5151551A - Method for purification of ibuprofen comprising mixtures - Google Patents [patents.google.com]

Ibuprofen-13C,d3 Internal Standard: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ibuprofen-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of ibuprofen in complex biological and environmental matrices. This document details its fundamental properties, its application in advanced analytical methodologies, and provides practical experimental protocols for its use.

Core Concepts: Understanding this compound

This compound is a synthetically modified version of ibuprofen where one carbon atom is replaced by its heavier isotope, Carbon-13 (¹³C), and three hydrogen atoms are substituted with deuterium (d), a stable isotope of hydrogen. This labeling results in a molecule that is chemically identical to ibuprofen but has a higher molecular weight.

Key Properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂¹³CH₁₅D₃O₂ | [1] |

| Molecular Weight | Approximately 210.29 g/mol | [1][2][3] |

| Isotopic Labeling | One ¹³C and three D atoms | [4] |

| Primary Application | Internal Standard in Mass Spectrometry | [4][5] |

The key advantage of using this compound as an internal standard lies in its ability to co-elute with the unlabeled analyte (ibuprofen) during chromatographic separation. Because it behaves identically during sample preparation and analysis, it can effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.[6]

Analytical Applications: Quantification of Ibuprofen

This compound is predominantly used in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of ibuprofen in various samples, most notably human plasma for pharmacokinetic studies.

Principle of Isotope Dilution Mass Spectrometry

The methodology relies on the principle of isotope dilution. A known amount of the labeled internal standard (this compound) is added to the unknown sample containing the analyte (ibuprofen). The sample is then processed and analyzed by LC-MS/MS. The instrument selectively monitors the mass-to-charge ratio (m/z) of both the analyte and the internal standard. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the concentration of the analyte in the original sample can be accurately determined.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of ibuprofen in human plasma using this compound as an internal standard.

Experimental Protocols

This section provides a detailed, aggregated experimental protocol based on published methodologies for the quantification of ibuprofen in human plasma.

Materials and Reagents

-

Ibuprofen analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or acetic acid

-

Ammonium acetate

-

Human plasma (blank)

Sample Preparation (Protein Precipitation Method)

-

To 100 µL of human plasma sample, add a known concentration of this compound working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

| Parameter | Typical Conditions | Reference(s) |

| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) | [5] |

| Mobile Phase A | Water with 0.1% formic acid or 0.05% acetic acid and 5 mM ammonium acetate | [5] |

| Mobile Phase B | Acetonitrile or Methanol | |

| Flow Rate | 0.3 - 0.5 mL/min | |

| Gradient Elution | A typical gradient starts with a low percentage of organic phase, which is increased to elute the analyte and internal standard, followed by a column wash and re-equilibration. | |

| Injection Volume | 5 - 20 µL | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [5] |

| MRM Transition (Ibuprofen) | m/z 205.1 → 161.1 | [5] |

| MRM Transition (this compound) | m/z 208.1 → 164.1 | [5] |

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following tables summarize typical quantitative data and validation parameters from published studies.

Calibration and Linearity

| Calibration Range (µg/mL) | Correlation Coefficient (r²) | Reference(s) |

| 0.05 - 36 | > 0.99 | [5] |

| 0.01 - 40 | Not specified | [7] |

Precision and Accuracy

| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference(s) |

| Low | < 5 | < 5 | 88.2 - 103.67 | [5] |

| Medium | < 5 | < 5 | 88.2 - 103.67 | [5] |

| High | < 5 | < 5 | 88.2 - 103.67 | [5] |

Recovery

| Analyte | Mean Recovery (%) | Reference(s) |

| Ibuprofen | 78.4 - 80.9 | [5] |

Signaling Pathways and Logical Relationships

The primary role of this compound is in analytical chemistry, not in modulating biological signaling pathways. Its utility is based on its chemical and physical similarity to ibuprofen, allowing it to trace the analyte through the analytical process. The logical relationship is one of direct comparison for quantification.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug analysis. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies ensures the highest level of accuracy and precision for the quantification of ibuprofen in complex matrices. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods.

References

- 1. researchgate.net [researchgate.net]

- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. recipp.ipp.pt [recipp.ipp.pt]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide to Commercial Sourcing and Application of Ibuprofen-13C,d3 for Research

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement and use of isotopically labeled Ibuprofen-13C,d3. This stable-labeled internal standard is critical for quantitative analysis in various research applications, particularly in pharmacokinetic and drug metabolism studies.

Commercial Suppliers and Product Specifications

The selection of a reliable supplier is paramount to ensure the quality and accuracy of experimental results. This compound is available from several reputable commercial suppliers, each providing the compound with specific purity and characterization data. Below is a comparative summary of key product specifications from leading vendors.

| Supplier | CAS Number | Molecular Formula | Purity | Isotopic Purity | Format | Storage |

| LGC Standards | 1261394-40-4 | C₁₂¹³CH₁₅D₃O₂ | >95% (HPLC)[1] | Not specified | Neat[1] | -20°C[1] |

| Cayman Chemical | 121662-14-4 | C₁₃H₁₅D₃O₂ | ≥98% | ≥99% deuterated forms (d1-d3)[2][3] | Crystalline Solid[2] | -20°C[2] |

| Sigma-Aldrich | 121662-14-4 | C₁₃D₃H₁₅O₂ | ≥98.0% (HPLC) | 95 atom % D | Neat | Not specified |

| Simson Pharma Ltd. | 1261394-40-4 | Not specified | High Quality | Not specified | Not specified | Not specified |

| TargetMol | 121662-14-4 | C₁₃H₁₈O₂ | Not specified | Not specified | Powder[4] | -20°C (Powder)[4] |

| MedchemExpress | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: Researchers should always consult the supplier's Certificate of Analysis (CoA) for batch-specific data. Simson Pharma Limited, for instance, accompanies every compound with a CoA[5].

Experimental Protocols: Quality Control and Characterization

The utility of this compound as an internal standard is directly dependent on its chemical and isotopic purity. Suppliers employ a range of analytical techniques to verify the quality of their products. These methods are crucial for confirming the identity, purity, and isotopic enrichment of the compound.

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique used to determine the chemical purity of the labeled ibuprofen. It separates the compound from any potential impurities.

-

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Mobile Phase: A mixture of solvents, such as acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid), is prepared. A gradient elution is typically used, where the proportion of the organic solvent is increased over time to elute compounds of varying polarity.

-

Stationary Phase: A C18 reversed-phase column is commonly used for the separation of non-polar compounds like ibuprofen.

-

Detection: A UV detector is set to a wavelength where ibuprofen exhibits strong absorbance, typically around 212, 219, or 263 nm[3].

-

Quantification: The purity is calculated by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all detected peaks. A purity of ≥98% is common for analytical standards.

-

b) Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the labeled compound, thereby verifying the incorporation of the stable isotopes (¹³C and deuterium). It is often coupled with Gas Chromatography (GC) or Liquid Chromatography (LC) for enhanced separation and analysis[3].

-

Methodology:

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Verification: The resulting mass spectrum is analyzed for the molecular ion peak corresponding to this compound (C₁₂¹³CH₁₅D₃O₂), which has a molecular weight of approximately 210.29 g/mol [1]. This value is compared to the molecular weight of unlabeled ibuprofen (approx. 206.28 g/mol ) to confirm the mass shift due to the isotopes.

-

Isotopic Enrichment: The relative intensities of the peaks for the labeled compound and any remaining unlabeled species are used to determine the isotopic purity.

-

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure and confirming the position of the isotopic labels. Both ¹H-NMR and ¹³C-NMR are used.

-

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

¹H-NMR: This technique provides information about the hydrogen atoms in the molecule. In this compound, the signal corresponding to the methyl group protons where deuterium has been substituted will be absent or significantly reduced.

-

¹³C-NMR: This analysis provides information about the carbon skeleton. A signal enhancement or distinct splitting pattern will be observed for the ¹³C-labeled carbon atom.

-

Structural Confirmation: The overall spectra are compared with reference spectra of unlabeled ibuprofen to confirm the structural integrity and the specific locations of the isotopic labels. The synthesis of ibuprofen derivatives is often confirmed using ¹H-NMR and ¹³C-NMR[6][7].

-

Application Workflow and Mechanism of Action

Workflow for Research Application

The process of acquiring and utilizing this compound in a research setting follows a structured workflow to ensure data integrity. This involves selecting a suitable supplier, performing internal quality checks, and using the standard in subsequent quantitative assays.

Caption: Workflow for procuring and using this compound in research.

Mechanism of Action: Ibuprofen as a COX Inhibitor

This compound is used as a tracer for its unlabeled counterpart. The therapeutic action of ibuprofen stems from its ability to non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[8] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

Caption: Ibuprofen's inhibition of COX-1 and COX-2 pathways.

References

- 1. This compound | CAS 1261394-40-4 | LGC Standards [lgcstandards.com]

- 2. biocompare.com [biocompare.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ibuprofen-d3 | TargetMol [targetmol.com]

- 5. Ibuprofen 13C,D3 | CAS No- 1261394-40-4 | Simson Pharma Limited [simsonpharma.com]

- 6. Synthesis of Spin-Labeled Ibuprofen and Its Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Isotopic Labeling of Ibuprofen for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of ibuprofen for use in metabolic studies. It covers the synthesis of deuterated and carbon-13 labeled ibuprofen, detailed experimental protocols for the analysis of its metabolites in biological matrices, and a summary of quantitative data from relevant studies. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction to Isotopic Labeling in Drug Metabolism

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs within a biological system. By replacing one or more atoms in a drug molecule with a heavier, stable isotope (such as deuterium (²H) or carbon-13 (¹³C)), the drug and its metabolites can be distinguished from their endogenous counterparts by mass spectrometry. This allows for accurate quantification and structural elucidation of metabolites, providing crucial insights into the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, primarily through oxidation of its isobutyl side chain to form hydroxy and carboxy metabolites. Isotopic labeling has been instrumental in studying the stereoselective metabolism and pharmacokinetic properties of ibuprofen and its enantiomers.

Synthesis of Isotopically Labeled Ibuprofen

The synthesis of isotopically labeled ibuprofen typically involves modifying standard synthetic routes to incorporate the isotopic label at a specific position in the molecule. The following sections detail common approaches for the synthesis of deuterated and carbon-13 labeled ibuprofen.

Synthesis of Deuterated Ibuprofen (d₃-Ibuprofen)

Deuterium-labeled ibuprofen, often with three deuterium atoms on the methyl group of the propionic acid side chain (d₃-ibuprofen), is a commonly used internal standard in quantitative bioanalytical methods. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of (±)-Ibuprofen-d₃

This protocol is a modification of the synthesis of unlabeled ibuprofen.

-

Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form p-isobutylacetophenone.

-

To a cooled (0 °C) suspension of AlCl₃ (60.0 mmol) in dichloromethane (CH₂Cl₂), a mixture of isobutylbenzene (30.0 mmol) and acetic anhydride (30.0 mmol) is added slowly.

-

The reaction is stirred for 45 minutes at 0 °C and then quenched with cold 4M HCl.

-

The organic layer is separated, washed, and dried to yield p-isobutylacetophenone.

-

-

Reduction to Alcohol: The p-isobutylacetophenone is reduced to 1-(4-isobutylphenyl)ethanol using a reducing agent like sodium borohydride (NaBH₄).

-

p-Isobutylacetophenone (6.28 mmol) is dissolved in methanol, and NaBH₄ (13.2 mmol) is added.

-

The reaction is allowed to proceed for 10 minutes before being quenched with 10% HCl.

-

The product is extracted with an organic solvent and purified.

-

-

Chlorination: The resulting alcohol is converted to the corresponding chloride, 1-(4-isobutylphenyl)ethyl chloride, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated HCl.

-

1-(4-isobutylphenyl)ethanol (5.6 mmol) is reacted with concentrated HCl (20 mL).

-

The product is extracted and purified.

-

-

Grignard Reaction and Carboxylation with Labeled Carbon Dioxide: The chloride is used to form a Grignard reagent, which is then reacted with isotopically labeled carbon dioxide (¹³CO₂) to introduce the carbon-13 label. For deuteration, a deuterated Grignard reagent would be prepared in a subsequent step. This step is more relevant for ¹³C-labeling.

-

Alternative Deuteration Strategy: A more direct approach for introducing a deuterium label on the propionate methyl group involves the use of deuterated reagents. For instance, starting from a suitable precursor, a deuterated methyl group can be introduced via a Grignard reaction with deuterated methyl magnesium iodide (CD₃MgI).

Synthesis of Carbon-13 Labeled Ibuprofen (¹³C-Ibuprofen)

Carbon-13 labeled ibuprofen is valuable for tracing the metabolic fate of the carbon skeleton of the drug. A synthetic route for preparing ¹³C-labeled ibuprofen has been described in the Journal of Labelled Compounds and Radiopharmaceuticals.[1]

Experimental Protocol: Synthesis of [¹³C]-Ibuprofen [1]

This synthesis involves the removal and subsequent reintroduction of the isopropyl group using a ¹³C-labeled precursor.[1]

-

Removal of Isopropyl Group: The synthesis starts with ibuprofen, from which the isopropyl group on the isobutyl side chain is removed to form 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.[1]

-

Wittig Reaction with ¹³C-Labeled Acetone: The isopropyl group is then restored using a Wittig reaction with an appropriate carbon-13 labeled acetone as the precursor.[1] This step introduces the ¹³C label at the terminal methyl carbons or the methine carbon of the isobutyl side chain.[1]

Metabolic Pathways of Ibuprofen

Ibuprofen is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C9. The major metabolic pathways involve oxidation of the isobutyl side chain.

Caption: Major metabolic pathways of ibuprofen.

Experimental Workflow for Metabolic Studies

A typical workflow for a drug metabolism study using isotopically labeled ibuprofen involves several key stages, from the administration of the labeled compound to the analysis of biological samples.

Caption: General workflow for a drug metabolism study using isotopic labeling.

Analytical Methodologies for Metabolite Analysis

The analysis of ibuprofen and its metabolites in biological fluids is typically performed using hyphenated chromatographic and mass spectrometric techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for Ibuprofen and its Metabolites

Experimental Protocol: Analysis of Ibuprofen and Metabolites in Human Plasma

This protocol is a composite of methods described in the literature.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add an internal standard solution (e.g., deuterated ibuprofen).

-

Acidify the sample with a suitable acid (e.g., formic acid).

-

Extract the analytes with an organic solvent (e.g., a mixture of ethyl acetate and methyl tertiary-butyl ether).

-

Vortex and centrifuge the sample.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A chiral column such as a CHIRALCEL® OJ-3R (150 × 4.6 mm, 3 µm) is often used for enantioselective separation.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of aqueous formic acid and methanol is commonly employed.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for ibuprofen and its metabolites.

-

Table 1: Example MRM Transitions for Ibuprofen and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ibuprofen | 205.1 | 160.9 |

| Hydroxy-ibuprofen | 221.1 | 177.1 |

| Carboxy-ibuprofen | 235.1 | 191.1 |

| d₃-Ibuprofen (IS) | 208.1 | 163.9 |

Quantitative Data from Metabolic Studies

Isotopically labeled ibuprofen has been used in numerous studies to quantify its pharmacokinetic parameters and metabolic profile. The use of a labeled internal standard allows for accurate and precise quantification.

Table 2: Pharmacokinetic Parameters of Ibuprofen in Healthy Volunteers

| Parameter | Value | Reference |

| Tmax (h) | 0.42 - 1.25 | [2] |

| Cmax (µg/mL) | 24.1 - 30.2 | [2] |

| AUC (µg·h/mL) | 78.5 - 80.1 | [2] |

| Half-life (h) | 1.8 - 2.5 |

Table 3: Urinary Excretion of Ibuprofen and its Metabolites

| Compound | Percentage of Dose Excreted in Urine (24h) |

| Unchanged Ibuprofen | < 1% |

| Hydroxy-ibuprofen | ~15-25% |

| Carboxy-ibuprofen | ~30-40% |

| Glucuronide Conjugates | ~20-30% |

Conclusion

The isotopic labeling of ibuprofen with stable isotopes like deuterium and carbon-13 is an indispensable tool for the detailed investigation of its metabolic fate. This guide has provided an overview of the synthetic strategies for preparing labeled ibuprofen, detailed analytical protocols for the quantification of its metabolites, and a summary of key quantitative data. The methodologies and data presented herein serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetic studies, facilitating a deeper understanding of the biotransformation of this important NSAID.

References

An In-depth Technical Guide to the Mass Spectrum of Ibuprofen-13C,d3

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ibuprofen-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of ibuprofen in various matrices. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1][2][3][4] Accurate determination of its concentration in biological fluids is essential for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry due to their similar chemical and physical properties to the analyte, which corrects for variations in sample preparation and instrument response.[5]

This compound is a synthetic version of ibuprofen where one carbon atom is replaced by its heavier isotope, carbon-13, and three hydrogen atoms are replaced by deuterium.[5] This results in a mass shift that allows for its differentiation from the unlabeled drug by a mass spectrometer.

Mass Spectrum and Fragmentation Analysis

The molecular weight of unlabeled ibuprofen (C13H18O2) is 206.28 g/mol .[6][7] this compound has one 13C and three deuterium atoms, resulting in a molecular weight of approximately 210.3 g/mol . This mass shift of +4 Da is the basis for its use as an internal standard.

Upon electron ionization, ibuprofen undergoes characteristic fragmentation. The primary cleavage occurs at the carboxylic acid group and the isobutyl side chain.[8][9][10] The expected major fragments for both unlabeled ibuprofen and the predicted fragments for this compound are summarized in the table below.

Quantitative Data: Key Mass Fragments

| m/z (Ibuprofen) | Predicted m/z (this compound) | Ion Structure/Fragment Loss |

| 206 | 210 | [M]+ (Molecular Ion) |

| 161 | 165 | [M - COOH]+ |

| 119 | 123 | [M - C4H9 - COOH]+ |

| 134 | 138 | [M - C2H3O2]+ |

| 91 | 91 | Tropylium ion (from benzene ring) |

| 43 | 43 | [C3H7]+ (Isopropyl group) |

Note: The relative intensities of the fragments for this compound are expected to be similar to those of unlabeled ibuprofen.

Experimental Protocols

Accurate and reproducible quantification of ibuprofen relies on robust analytical methods. The following are generalized protocols for sample preparation and analysis using GC-MS, a common technique for ibuprofen analysis.[11][12][13][14]

Sample Preparation: Liquid-Liquid Extraction

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.[15]

-

Internal Standard Spiking: Add a known concentration of this compound solution to a measured volume of plasma.

-

Acidification: Acidify the plasma sample with an appropriate acid (e.g., phosphoric acid) to a pH of around 3-4.

-

Extraction: Add an immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate). Vortex vigorously to extract ibuprofen and the internal standard into the organic layer.

-

Separation: Centrifuge to achieve phase separation.

-

Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

Derivatization

To improve the volatility and chromatographic properties of ibuprofen for GC-MS analysis, a derivatization step is often employed. A common method is silylation.[12][15]

-

Reconstitution: Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][15]

-

Reaction: Heat the mixture at a specified temperature (e.g., 60-70°C) for a set time (e.g., 15-30 minutes) to form the trimethylsilyl (TMS) ester of ibuprofen.[13]

GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5MS) to separate the analyte from other components.[15] A typical temperature program might start at a lower temperature and ramp up to a higher temperature to ensure good peak shape and resolution.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor the characteristic ions for both ibuprofen-TMS and this compound-TMS. For example, for ibuprofen-TMS, one might monitor m/z 278 (molecular ion), 233, and 161. For the internal standard, the corresponding ions would be m/z 282, 237, and 165.

Visualizations

Fragmentation Pathway of this compound

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 4. news-medical.net [news-medical.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ibuprofen [webbook.nist.gov]

- 7. Ibuprofen [webbook.nist.gov]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. scispace.com [scispace.com]

- 14. Measurement of plasma ibuprofen by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide to the Application of Ibuprofen-13C,d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the stable isotope-labeled compound, Ibuprofen-13C,d3, in Drug Metabolism and Pharmacokinetic (DMPK) studies. This document details the metabolic pathways of ibuprofen, experimental protocols for in vivo studies, and analytical methodologies for its quantification, with a focus on providing actionable information for researchers in the field of drug development.

Introduction to Ibuprofen and the Role of Stable Isotope Labeling

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain, fever, and inflammation.[1][2] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the more pharmacologically active form.[3] A significant portion of the inactive (R)-enantiomer undergoes in vivo chiral inversion to the active (S)-enantiomer.[2]

Stable isotope-labeled compounds, such as this compound, are invaluable tools in DMPK studies.[4] The incorporation of heavy isotopes like carbon-13 (¹³C) and deuterium (²H or d) creates a molecule that is chemically identical to the parent drug but has a different mass.[4] This mass difference allows for its precise and selective detection by mass spectrometry, even in the presence of the endogenous or co-administered unlabeled drug. This property is particularly useful for:

-

Internal Standards in Bioanalysis: this compound serves as an ideal internal standard for the accurate quantification of unlabeled ibuprofen in biological matrices. Its similar extraction and ionization properties to the analyte minimize experimental variability.

-

Pharmacokinetic Studies: Co-administration of a labeled and unlabeled drug allows for the simultaneous assessment of different formulations or routes of administration.

-

Metabolite Identification: The isotopic signature of this compound helps in distinguishing drug-related metabolites from endogenous compounds in complex biological samples.

-

Mass Balance Studies: Tracing the excretion of the labeled compound provides a comprehensive understanding of the drug's elimination pathways.

Metabolism of Ibuprofen

Ibuprofen is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes.[3] The major metabolic pathways involve the hydroxylation of the isobutyl side chain, followed by further oxidation to carboxylic acid derivatives.[2]

Key Metabolic Steps:

-

Hydroxylation: The primary oxidative metabolism is catalyzed mainly by CYP2C9 and to a lesser extent by CYP2C8.[5] This results in the formation of 2-hydroxyibuprofen and 3-hydroxyibuprofen.[3]

-

Oxidation: The hydroxy metabolites are further oxidized to form carboxyibuprofen.[3]

-

Glucuronidation: The parent drug and its metabolites can also undergo Phase II conjugation reactions to form glucuronides before excretion.[6]

The major metabolites found in urine are carboxyibuprofen and the hydroxyibuprofens.[3] These metabolites are generally considered to be pharmacologically inactive.[3]

Figure 1: Metabolic pathway of Ibuprofen.

Experimental Protocols for DMPK Studies

This section outlines a typical experimental workflow for an in vivo pharmacokinetic study of this compound in a preclinical model, such as rats.

References

- 1. Non-invasive detection of ibuprofen in vivo 13C-NMR signals in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Stable Isotopes in Modern Pharmaceutical Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of pharmaceutical development is one of relentless innovation, demanding ever-increasing precision and insight into the complex interplay between a drug and a biological system. In this pursuit of safer and more effective medicines, stable isotope analysis has emerged as an indispensable tool, offering unparalleled accuracy and a depth of understanding that was previously unattainable. This technical guide delves into the core principles and applications of stable isotopes in pharmaceutical analysis, providing a comprehensive resource for researchers, scientists, and drug development professionals. From elucidating metabolic pathways to defining pharmacokinetic profiles, stable isotope labeling, coupled with advanced analytical techniques, provides a robust framework for accelerating drug discovery and development timelines.[1][2][3]

The Foundation: Understanding Stable Isotopes

Stable isotopes are non-radioactive forms of elements that contain the same number of protons but a different number of neutrons in their atomic nuclei.[1] This difference in neutron number results in a greater atomic mass but does not significantly alter the chemical properties of the atom. Common stable isotopes employed in pharmaceutical research include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1] Unlike their radioactive counterparts, stable isotopes do not decay and emit radiation, making them exceptionally safe for use in human clinical trials and for long-term studies.[1][4][5]

The fundamental principle behind their use is the ability to "label" or "tag" a drug molecule by replacing one or more of its naturally occurring atoms with their heavier, stable isotopic counterparts.[6] This labeled molecule is chemically identical to the unlabeled drug and behaves in the same way within a biological system.[1] However, its increased mass allows it to be distinguished and quantified by mass spectrometry, providing a powerful method for tracing the fate of the drug in vivo.[4][7]

Core Applications in Pharmaceutical Analysis

The versatility of stable isotope labeling lends itself to a wide array of applications throughout the drug development pipeline.

Drug Metabolism and Pharmacokinetic (ADME) Studies

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of pharmaceutical development.[3][8] Stable isotope-labeled compounds are instrumental in these studies, allowing researchers to track the parent drug and its metabolites with high sensitivity and specificity.[7][9][10] By administering a labeled drug, scientists can precisely map its metabolic pathways, identify novel metabolites, and quantify the rate and extent of its transformation in the body.[9][11]

A common experimental workflow for an ADME study using stable isotopes is depicted below:

Bioavailability and Bioequivalence Studies

Stable isotopes offer a superior method for assessing the bioavailability and bioequivalence of different drug formulations.[12][13] In a typical "cross-over" study design, a subject receives one formulation as an unlabeled drug and the other as a labeled version. By measuring the ratio of labeled to unlabeled drug in blood samples, researchers can determine the relative bioavailability with high precision, often requiring fewer subjects than traditional methods.[5]

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[14][15] A known amount of the labeled standard is added to the sample containing the unlabeled analyte.[16] The ratio of the labeled to the unlabeled compound is then measured by mass spectrometry.[15] This method is considered a gold standard for quantitative analysis because it corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements.[14][15] IDMS can decrease the uncertainty of measurement results in gas chromatography analysis from 5% to 1%.[15]

The principle of Isotope Dilution Mass Spectrometry is illustrated in the following diagram:

Quantitative Data and Experimental Protocols

The successful application of stable isotopes in pharmaceutical analysis relies on robust and well-defined experimental protocols. This section provides an overview of typical methodologies and presents quantitative data from representative studies.

Isotope Dilution LC-MS/MS for Pharmaceutical Analysis in Water

A method for the trace analysis of 15 pharmaceuticals, four metabolites, three potential endocrine disruptors, and one personal care product in various water matrices was developed using solid-phase extraction (SPE) and liquid chromatography/tandem mass spectrometry (LC-MS/MS) with isotope dilution for every analyte.[14] This approach effectively corrected for matrix suppression, SPE losses, and instrument variability.[14]

| Parameter | Value |

| Sample Volume | 500 mL |

| Isotope Spike | 50 μL of a 100 μg/L solution (10 ng/L final concentration in sample) |

| Extraction | Solid-Phase Extraction (SPE) |

| Final Extract Volume | 500 μL in methanol |

| Concentration Factor | 1000 |

| Final Isotope Concentration in Extract | 10 μg/L |

| Analytical Technique | Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization | Electrospray Ionization (ESI) in positive and negative modes |

| Reporting Limits | ≤ 1 ng/L for all compounds |

| Table 1: Summary of Experimental Parameters for Isotope Dilution LC-MS/MS Analysis of Pharmaceuticals in Water.[14] |

Isotope Dilution LC-MS/MS for Pharmaceuticals in Fish Tissue

An isotope dilution LC-MS/MS method was developed for the analysis of 15 pharmaceuticals and 2 metabolites in fish tissues.[17] This method demonstrated superiority over matrix-matched calibration in compensating for matrix interference.[17]

| Parameter | Fillet Tissue | Liver Tissue |

| Method Detection Limits (MDLs) | ||

| General Range | 1 to 10 ng/g | Not specified |

| Most Sensitive Compounds | As low as 0.04 ng/g | Not specified |

| Spike Recoveries (Isotope Dilution) | 91% to 112% | 91% to 112% |

| Detected Concentrations (Downstream) | ||

| Range in Fillet | 0.14 to 12 ng/g | Not specified |

| Range in Liver | 0.27 to 600 ng/g | Not specified |

| Table 2: Performance of an Isotope Dilution LC-MS/MS Method for Pharmaceutical Analysis in Fish Tissue.[17] |

Experimental Protocol: Isotope Dilution Analysis of Rizatriptan in Human Plasma

A combination of isotope dilution liquid chromatography and tandem mass spectrometry has been used to quantify the presence of rizatriptan in human plasma.[18]

1. Sample Preparation:

- A known amount of stable isotope-labeled rizatriptan is added to the human plasma sample.

2. Liquid Chromatography:

- Column: 50 × 4.6 mm, 2.7 μm column.[18]

- Mobile Phase: Ammonium formate.[18]

- Flow Rate: Approximately 0.5 mL/minute.[18]

3. Mass Spectrometry:

- Tandem mass spectrometry is used for detection and quantification.

4. Quantification:

- The ratio of the peak areas of the unlabeled rizatriptan to the labeled internal standard is used to calculate the concentration of rizatriptan in the plasma sample.

- The method could quantify amounts as low as 12.5 fg.[18]

Future Perspectives and Conclusion

The application of stable isotopes in pharmaceutical analysis is a continuously evolving field.[9] Advances in mass spectrometry instrumentation, such as high-resolution mass spectrometry (HRMS), are enabling even greater sensitivity and specificity in the detection of labeled compounds.[5] Furthermore, the integration of stable isotope labeling with metabolomics, known as stable isotope-resolved metabolomics (SIRM), is providing unprecedented insights into the complex biochemical effects of drugs.[11]

References

- 1. metsol.com [metsol.com]

- 2. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry [simsonpharma.com]

- 9. scitechnol.com [scitechnol.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of stable isotopes in clinical pharmacology. | Semantic Scholar [semanticscholar.org]

- 13. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Isotope dilution - Wikipedia [en.wikipedia.org]

- 16. osti.gov [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. news-medical.net [news-medical.net]

- 19. Applications of stable isotopes in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Ibuprofen in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ibuprofen in human plasma. The method utilizes Ibuprofen-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical monitoring. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in negative ion mode. The method was developed to be selective, linear, accurate, and precise over a clinically relevant concentration range.

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties. Accurate and reliable quantification of ibuprofen in biological matrices is essential for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring. LC-MS/MS has become the preferred technique for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the determination of ibuprofen in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Ibuprofen analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile and methanol

-

LC-MS grade water

-

Formic acid (or acetic acid and ammonium acetate)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Physicochemical Properties and Mass Spectrometric Parameters

A summary of the physicochemical properties and optimized mass spectrometric parameters for ibuprofen and its internal standard, this compound, is presented in Table 1. The mass transitions were selected based on the precursor ion [M-H]⁻ and its most abundant product ion resulting from the loss of CO₂.

Table 1: Physicochemical Properties and Mass Spectrometric Parameters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Ionization Mode |

| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 205.1 | 161.1 | Negative ESI |

| This compound | ¹²C₁₂¹³CH₁₅D₃O₂ | 210.29 | 209.3 | 165.1 | Negative ESI |

Note: The exact masses may vary slightly depending on the specific isotopic purity of the standards.

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of ibuprofen from human plasma.

-

Allow all solutions and samples to thaw to room temperature.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., at a concentration of 1 µg/mL in 50:50 acetonitrile:water).

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation.

Liquid Chromatography Conditions

The chromatographic separation is performed on a C18 column to resolve ibuprofen from endogenous plasma components.

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid (or 5 mM Ammonium Acetate with 0.05% Acetic Acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions, and re-equilibrate for 1 min. |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode.

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Dwell Time | 100 ms |

Note: These parameters may require optimization for different mass spectrometer models.

Caption: Logical flow of the LC-MS/MS analysis.

Results and Discussion

This method provides excellent chromatographic separation of ibuprofen from plasma matrix components, with a typical retention time of approximately 3-4 minutes. The use of this compound as an internal standard ensures that any variations during sample preparation or ionization are accounted for, leading to high precision and accuracy. The method is expected to be linear over a wide concentration range (e.g., 10 ng/mL to 50,000 ng/mL), with a correlation coefficient (r²) greater than 0.99. The intra- and inter-day precision and accuracy should be within ±15% (±20% at the lower limit of quantification), meeting the requirements of regulatory guidelines for bioanalytical method validation.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of ibuprofen in human plasma. The simple sample preparation procedure and fast chromatographic runtime make it well-suited for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard, this compound, ensures the robustness and accuracy of the results.

Application Note: Quantification of Ibuprofen in Human Plasma by UPLC-MS/MS

Abstract

This application note presents a detailed and validated protocol for the sensitive and selective quantification of ibuprofen in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by analysis using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system. Ibuprofen-13C,d3 is employed as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic and bioequivalence studies. This protocol describes a robust and high-throughput UPLC-MS/MS method for the determination of ibuprofen in human plasma, utilizing a stable isotope-labeled internal standard (this compound) to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Ibuprofen (≥98% purity)

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA as anticoagulant)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP series)

-

Analytical Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 μm) or equivalent[1]

Preparation of Solutions

-

Ibuprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ibuprofen in 10 mL of methanol.

-

This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Prepare working standard solutions of ibuprofen by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

IS Working Solution (500 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To each tube, add 50 µL of the respective plasma sample (blank, standard, QC, or unknown).

-

Add 150 µL of the IS working solution (500 ng/mL in acetonitrile) to all tubes except the blank. For the blank, add 150 µL of acetonitrile. This step performs the protein precipitation.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Parameters:

| Parameter | Value |

| Column | Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 μm)[1] |

| Mobile Phase A | 0.05% Acetic Acid and 5 mM Ammonium Acetate in Water[1] |

| Mobile Phase B | Methanol[1] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | As described in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 1.0 | 95 |

| 2.0 | 95 |

| 2.1 | 30 |

| 3.0 | 30 |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Ibuprofen | 205.1 | 161.1 | 0.1 | 25 | 10 |

| This compound (IS) | 209.1 | 165.1 | 0.1 | 25 | 10 |

Note: The MRM transition for this compound is inferred based on the common fragmentation pattern of ibuprofen and the mass increase from isotopic labeling. The precursor ion for ibuprofen-d3 is m/z 208.0, and its product ion is m/z 164.0[1]. The addition of one 13C atom increases the mass of both the precursor and the corresponding fragment by approximately 1 Da.

Method Validation

The method was validated according to the US FDA guidance for bioanalytical method validation.

Linearity and Range

The calibration curve was linear over the concentration range of 0.05 to 50 µg/mL in human plasma. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The accuracy was within 85-115% and the precision (RSD) was less than 15%.

Recovery

The extraction recovery of ibuprofen from human plasma was determined to be consistent and reproducible across the different QC levels. Mean recoveries of ibuprofen in human plasma have been reported to range from 78.4% to 80.9% using a similar protein precipitation method[1].

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 0.05 - 36 µg/mL | [1] |

| 0.15 - 50 µg/mL | [2] | |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [1] |

| Intra-day Precision (RSD) | < 5% | [1] |

| Inter-day Precision (RSD) | < 5% | [1] |

| Intra-day Accuracy | 88.2% to 103.67% | [1] |

| Inter-day Accuracy | 88.2% to 103.67% | [1] |

| Mean Recovery | 78.4% to 80.9% | [1] |

Experimental Workflow

Caption: Experimental workflow for ibuprofen quantification in human plasma.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of ibuprofen in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this protocol highly suitable for regulated bioanalytical studies. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential in clinical and research settings.

References

Application Notes and Protocols for Chiral Separation of Ibuprofen Enantiomers Using an Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of prostaglandin synthesis. The (R)-enantiomer is significantly less active but can undergo in vivo chiral inversion to the (S)-enantiomer to a variable extent. Therefore, the stereoselective analysis of ibuprofen enantiomers is crucial in pharmacokinetic, pharmacodynamic, and bioequivalence studies to accurately assess the therapeutic efficacy and safety of ibuprofen formulations.

This document provides a detailed protocol for the chiral separation and quantification of ibuprofen enantiomers in a biological matrix (plasma) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, (S)-(+)-Ibuprofen-d3, to ensure high accuracy and precision. While the specific internal standard requested was Ibuprofen-13C,d3, the principles and methodologies described herein are directly applicable, as (S)-(+)-Ibuprofen-d3 serves the same function of a mass-shifted internal standard for robust quantification.

Principle of the Method

The method employs chiral High-Performance Liquid Chromatography (HPLC) to separate the (S)-(+)- and (R)-(-)-enantiomers of ibuprofen. Following chromatographic separation, the enantiomers are detected and quantified by tandem mass spectrometry (MS/MS) using the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection technique allows for the accurate measurement of each enantiomer in complex biological matrices. The use of a deuterated internal standard, which co-elutes with the target analyte but is differentiated by its mass-to-charge ratio (m/z), corrects for variability in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

(S)-(+)-Ibuprofen and (R)-(-)-Ibuprofen reference standards

-

(S)-(+)-Ibuprofen-d3 (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Methyl tertiary-butyl ether (MTBE) (HPLC grade)

-

Control plasma (e.g., human, dog)

Instrumentation

-

Liquid Chromatograph (HPLC or UHPLC system)

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Chiral HPLC Column: CHIRALCEL® OJ-3R (150 × 4.6 mm, 3 µm) or equivalent[1][2][3][4]

-

Analytical balance

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-(+)-ibuprofen, (R)-(-)-ibuprofen, and (S)-(+)-ibuprofen-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., 50% methanol) to create working standard solutions for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the (S)-(+)-ibuprofen-d3 stock solution with a suitable solvent to a final concentration (e.g., 10 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

To a 10 µL aliquot of plasma sample, add the internal standard solution.[1][2]

-

Add a mixture of ethyl acetate and methyl tertiary-butyl ether (7:3, v/v) as the extraction solvent.[1][2]

-

Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.

-

Centrifuge the samples to separate the organic and aqueous layers (e.g., 14,000 rpm for 5 minutes).

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried residue in a suitable volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography

| Parameter | Value |

| Column | CHIRALCEL® OJ-3R (150 × 4.6 mm, 3 µm)[1][2][3][4] |

| Mobile Phase | Isocratic elution with 0.008% formic acid in water:methanol (v/v)[1][2][3][4] |

| Flow Rate | 0.4 mL/min[1][2][3][4] |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1][2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][2][3] |

| Ion Spray Voltage | -4500 V |

| Temperature | 450°C |

Data Presentation

Table 1: MRM Transitions for Ibuprofen Enantiomers and Internal Standard

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| (S)-(+)-Ibuprofen | 205.1 | 160.9[1][2][3] |

| (R)-(-)-Ibuprofen | 205.1 | 160.9[1][2][3] |

| (S)-(+)-Ibuprofen-d3 (IS) | 208.1 | 163.9[1][2][3] |

Table 2: Method Validation Summary

| Parameter | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen |

| Linearity Range (µg/mL) | 0.1 - 80 | 0.1 - 80 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.1 |

| Intra-day Precision (%CV) | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Intra-day Accuracy (% Bias) | Within ±15% | Within ±15% |

| Inter-day Accuracy (% Bias) | Within ±15% | Within ±15% |

| Recovery (%) | Consistent and reproducible | Consistent and reproducible |

| Matrix Effect | No significant matrix effect observed | No significant matrix effect observed |

Note: The values presented in this table are typical and should be established for each specific laboratory and application.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of ibuprofen enantiomers from plasma.

Chiral Separation and Detection Logic

Caption: Logical flow of chiral separation and mass spectrometric detection.

References

Application Notes and Protocols: The Use of Ibuprofen-¹³C,d₃ in Bioequivalence Studies of Ibuprofen Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). To ensure that generic formulations of ibuprofen are therapeutically equivalent to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are essential to compare the rate and extent of absorption of the active pharmaceutical ingredient. The use of a stable isotope-labeled internal standard, such as Ibuprofen-¹³C,d₃, is a critical component of the analytical methodology for these studies, ensuring accuracy and precision in the quantification of ibuprofen in biological matrices. This document provides detailed application notes and protocols for conducting bioequivalence studies of ibuprofen formulations using Ibuprofen-¹³C,d₃ as an internal standard.

Section 1: Bioequivalence Study Design

A standard bioequivalence study for an immediate-release ibuprofen formulation is typically a single-dose, two-way crossover study conducted in healthy adult volunteers. The study can be performed under fasting or fed conditions, depending on the regulatory requirements and the formulation characteristics.[1][2][3]

Key Study Design Parameters:

| Parameter | Description |

| Study Design | Single-dose, randomized, two-period, two-sequence crossover.[1][2] |

| Study Population | Healthy adult male and female volunteers.[1] |

| Treatments | Test Formulation (Generic Ibuprofen) vs. Reference Formulation (Innovator Ibuprofen).[1][3] |

| Dose | A single oral dose of a specified strength (e.g., 400 mg).[1][4] |

| Washout Period | A sufficient period between the two treatment phases to ensure complete elimination of the drug from the previous phase (typically at least 7 days).[3] |

| Blood Sampling | Serial blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile.[3][5] |

| Bioanalytical Method | A validated bioanalytical method, typically LC-MS/MS, using a stable isotope-labeled internal standard like Ibuprofen-¹³C,d₃ for the quantification of ibuprofen in plasma.[6] |

| Pharmacokinetic Parameters | The primary pharmacokinetic parameters for bioequivalence assessment are AUC₀₋t, AUC₀₋∞, and Cₘₐₓ.[2][7] |

| Statistical Analysis | Analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for AUC and Cₘₐₓ must fall within the acceptance range of 80.00% to 125.00%.[3][7] |

Experimental Workflow for a Typical Ibuprofen Bioequivalence Study

Caption: Workflow of a typical two-way crossover bioequivalence study for ibuprofen formulations.

Section 2: Bioanalytical Method Protocol using LC-MS/MS

The accurate quantification of ibuprofen in plasma is achieved using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Ibuprofen-¹³C,d₃ serves as the internal standard (IS) to correct for matrix effects and variations during sample processing and analysis.[6]

2.1. Materials and Reagents

-

Ibuprofen reference standard

-

Ibuprofen-¹³C,d₃ internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or acetic acid

-

Ammonium acetate

-

Human plasma (drug-free)

-

Analytical balance, vortex mixer, centrifuge

2.2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve ibuprofen and Ibuprofen-¹³C,d₃ in methanol to prepare individual stock solutions.[8]

-

Working Standard Solutions: Prepare serial dilutions of the ibuprofen stock solution with 50% methanol to create calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.[8]

-

Internal Standard Working Solution: Dilute the Ibuprofen-¹³C,d₃ stock solution with 50% methanol to a final concentration (e.g., 10 µg/mL).[8]

2.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add a specified volume of the Ibuprofen-¹³C,d₃ working solution.

-

Add three volumes of cold acetonitrile or methanol to precipitate plasma proteins.[6]

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2.4. LC-MS/MS Instrumentation and Conditions

| Parameter | Typical Conditions |

| LC System | UHPLC or HPLC system |

| Column | C18 column (e.g., Poroshell 120 EC-C₁₈, 2.1 x 50 mm, 2.7 µm).[6] |

| Mobile Phase | Gradient elution with a mixture of aqueous solution (e.g., 0.05% acetic acid and 5 mM ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile).[6] |

| Flow Rate | 0.4 mL/min.[8] |

| Injection Volume | 5-10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode.[6][8] |

| MRM Transitions | Ibuprofen: m/z 205.0 → 161.1; Ibuprofen-¹³C,d₃ (or d₃): m/z 208.0 → 164.0.[6] |

Analytical Method Validation Workflow

Caption: Key parameters for bioanalytical method validation as per regulatory guidelines.

Section 3: Data Presentation

The pharmacokinetic parameters obtained from the bioequivalence study are summarized in tables for clear comparison between the test and reference formulations.

Table 1: Summary of Pharmacokinetic Parameters (Mean ± SD)

| Formulation | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀₋t (µg·h/mL) | T₁/₂ (h) |

| Reference | 9.92 ± 2.13 | 0.80 ± 0.42 | 30.34 ± 9.72 | 1.73 ± 1.00 |

| Test | 10.05 ± 1.84 | 0.90 ± 0.58 | 29.78 ± 11.33 | 1.68 ± 1.30 |

| Data are hypothetical and for illustrative purposes, based on values reported in the literature.[3] |

Table 2: Statistical Analysis of Log-Transformed Pharmacokinetic Data for Bioequivalence Assessment

| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval (%) | Bioequivalence Conclusion |

| Cₘₐₓ | 101.3 | 92.5 - 110.8 | Passes |

| AUC₀₋t | 98.2 | 90.1 - 107.0 | Passes |

| Data are hypothetical and for illustrative purposes, based on acceptance criteria.[3] |

Section 4: Conclusion

The use of Ibuprofen-¹³C,d₃ as an internal standard in LC-MS/MS assays is a robust and reliable approach for the quantification of ibuprofen in human plasma for bioequivalence studies. This methodology provides the necessary accuracy, precision, and specificity to meet regulatory standards. A well-designed bioequivalence study, coupled with a validated bioanalytical method, is crucial for demonstrating the therapeutic equivalence of generic ibuprofen formulations, ultimately ensuring that patients receive safe and effective medications.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. dovepress.com [dovepress.com]

- 3. Bioequivalence assessment of two formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioequivalence study of three ibuprofen formulations after single dose administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Metabolic Fate Studies of Ibuprofen-13C,d3 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, offering a means to trace the fate of a drug molecule in a biological system with high precision and without the safety concerns associated with radiolabeling.[1] Ibuprofen-13C,d3, a stable isotope-labeled variant of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, provides a distinct mass shift that allows for its unambiguous detection and quantification against the endogenous background. This application note provides detailed protocols for conducting in vivo metabolic fate studies of this compound in rodent models, from animal handling and dosing to sample analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Ibuprofen is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, followed by conjugation.[2][3] The major metabolites include hydroxyibuprofen and carboxyibuprofen.[2] Understanding the metabolic fate of ibuprofen is crucial for evaluating its efficacy and safety. The use of this compound allows for precise characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Pathway of Ibuprofen